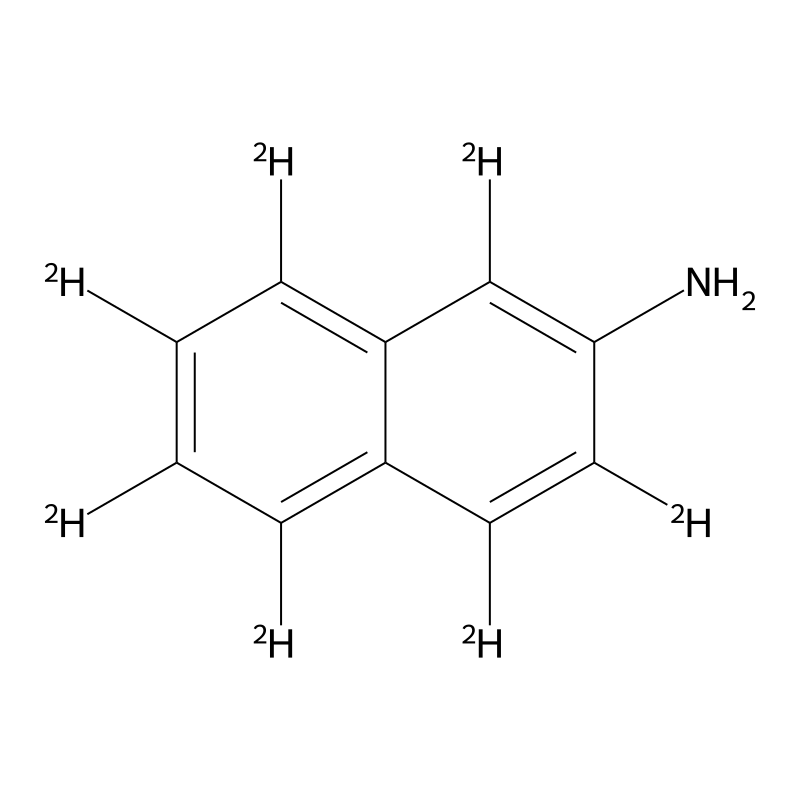2-Aminonaphthalene-d7

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
2-Aminonaphthalene-d7 is a deuterated derivative of 2-aminonaphthalene, a compound with the molecular formula C₁₀H₉N and a molecular weight of approximately 150.23 g/mol. The "d7" indicates that seven hydrogen atoms in the molecule are replaced with deuterium, a stable isotope of hydrogen. This modification enhances the compound's utility in various analytical applications, particularly in nuclear magnetic resonance spectroscopy and mass spectrometry, where deuterated compounds provide clearer signals due to reduced background noise from hydrogen.
2-Aminonaphthalene itself is known for its role in the synthesis of dyes and as an intermediate in organic synthesis. It appears as a colorless to pale yellow liquid that can become reddish upon oxidation. The compound is classified as harmful and potentially carcinogenic, necessitating careful handling in laboratory environments .
- Toxicity: 2-Aminonaphthalene is a suspected carcinogen and may cause skin irritation. It's advisable to handle 2-Aminonaphthalene-d7 with similar precautions, including wearing appropriate personal protective equipment (PPE) like gloves and eye protection.
- Flammability: Aromatic amines like 2-aminonaphthalene are generally combustible. 2-Aminonaphthalene-d7 is likely to possess similar flammability properties.
Mass Spectrometry:
- Internal Standard: 2-AN-d7 serves as a valuable internal standard in mass spectrometry experiments involving 2-AN. Due to its identical chemical properties to 2-AN, except for mass, it experiences the same ionization and fragmentation processes. This allows researchers to account for instrument variability and matrix effects, leading to more accurate quantification of 2-AN in complex samples [].
NMR Spectroscopy:
- Signal Simplification: The deuterium atoms in 2-AN-d7 act as decoupling agents, simplifying the proton nuclear magnetic resonance (NMR) spectrum of the molecule. This is because the interaction between neighboring protons is reduced, leading to sharper and better-resolved peaks. This improved resolution facilitates the assignment of individual peaks to specific protons in the molecule, aiding in structural elucidation [].
Metabolic Studies:
- Tracer Studies: 2-AN-d7 can be employed as a tracer molecule in metabolic studies to investigate the fate and behavior of 2-AN in biological systems. By monitoring the incorporation of the deuterium label into various metabolites, researchers can gain insights into the metabolic pathways and enzymatic transformations undergone by 2-AN [].
Environmental Science:
- Isotope Dilution Analysis: 2-AN-d7 can be utilized in isotope dilution analysis for the quantitative determination of 2-AN in environmental samples like soil and water. This technique involves adding a known amount of 2-AN-d7 to the sample, followed by extraction, purification, and analysis by mass spectrometry. By comparing the ratio of the labelled and unlabelled 2-AN peaks, researchers can determine the original concentration of 2-AN in the sample with high accuracy [].
- Oxidation: When oxidized, it can yield various products, including carboxylic acids.
- Reduction: It can be reduced to form tetrahydro-3-naphthylamine, which exhibits properties typical of aliphatic amines, including basicity and an ammoniacal odor.
- Amination: It can react with different electrophiles to form sulfonic acid derivatives, which are crucial in dye production .
The synthesis of 2-aminonaphthalene-d7 can be achieved through several methods:
- Deuteration: Starting with 2-aminonaphthalene, deuteration can be performed using deuterated reagents or solvents under controlled conditions.
- Bucherer Reaction: Similar to the synthesis of 2-naphthylamine, this method involves heating naphthol with ammonium zinc chloride or ammonium acetate under specific temperatures to yield aminonaphthalene derivatives .
2-Aminonaphthalene-d7 has several applications:
- Analytical Chemistry: Its deuterated form is used as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy.
- Environmental Testing: It serves as a reference standard for detecting and quantifying aminonaphthalenes in environmental samples .
- Research: Useful in studies related to metabolism and toxicity due to its structural similarity to biologically active compounds.
Several compounds share structural similarities with 2-aminonaphthalene-d7. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 1-Aminonaphthalene | C₁₀H₉N | Isomer with different biological activities; less studied than 2-aminonaphthalene. |
| 2-Naphthylamine | C₁₀H₉N | Known carcinogen; used historically as a dye precursor. |
| Naphthalenesulfonic Acid | C₁₀H₉NO₃S | Sulfonic derivative used in dye production; less toxic than aminonaphthalenes. |
| 1-Naphthylamine | C₁₀H₉N | Isomeric form; similar applications but differing reactivity patterns. |
The uniqueness of 2-aminonaphthalene-d7 lies in its isotopic labeling, which enables precise analytical measurements while maintaining the chemical behavior typical of aminonaphthalenes. This characteristic makes it particularly valuable for research applications where tracking molecular behavior is essential .








